molecular formula C13H17NO6S B2836302 N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 1919401-88-9

N-((3-hydroxytetrahydrofuran-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide

Cat. No. B2836302
CAS RN: 1919401-88-9
M. Wt: 315.34
InChI Key: SDZWTFYITMRWEE-UHFFFAOYSA-N
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Description

The compound is a sulfonamide derivative, which is a class of organic compounds sharing a common functional group commonly found in medicinal chemistry . The structure also suggests the presence of a hydroxytetrahydrofuran moiety and a dihydrobenzo[b][1,4]dioxine moiety .


Molecular Structure Analysis

The molecular structure of this compound, based on its name, would include a tetrahydrofuran ring (a five-membered ring with four carbon atoms and one oxygen atom), a dihydrobenzo[b][1,4]dioxine ring (a ten-membered ring with eight carbon atoms and two oxygen atoms), and a sulfonamide group (a sulfur atom double-bonded to an oxygen atom and single-bonded to a nitrogen atom) .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the hydroxytetrahydrofuran, dihydrobenzo[b][1,4]dioxine, and sulfonamide moieties . Each of these groups can participate in different types of chemical reactions.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the sulfonamide group could enhance its solubility in water, while the hydroxytetrahydrofuran and dihydrobenzo[b][1,4]dioxine moieties could influence its stability and reactivity .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on its interactions with biological targets. Sulfonamides, for example, are known to inhibit bacterial enzymes .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation. Without specific data, it’s difficult to provide a detailed safety assessment .

Future Directions

Future research on this compound could involve exploring its potential applications, studying its reactivity and interactions with other compounds, and assessing its safety and environmental impact .

properties

IUPAC Name

N-[(3-hydroxyoxolan-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO6S/c15-13(3-4-18-9-13)8-14-21(16,17)10-1-2-11-12(7-10)20-6-5-19-11/h1-2,7,14-15H,3-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZWTFYITMRWEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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